3-METHYL-N-(6-{4-[(3-METHYLPIPERIDINO)CARBONYL]-1H-IMIDAZOL-1-YL}-3-PYRIDYL)BUTANAMIDE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-(6-{4-[(3-METHYLPIPERIDINO)CARBONYL]-1H-IMIDAZOL-1-YL}-3-PYRIDYL)BUTANAMIDE involves multiple steps, including the formation of the piperidine, imidazole, and pyridine ringsCommon reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-(6-{4-[(3-METHYLPIPERIDINO)CARBONYL]-1H-IMIDAZOL-1-YL}-3-PYRIDYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
3-METHYL-N-(6-{4-[(3-METHYLPIPERIDINO)CARBONYL]-1H-IMIDAZOL-1-YL}-3-PYRIDYL)BUTANAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 3-METHYL-N-(6-{4-[(3-METHYLPIPERIDINO)CARBONYL]-1H-IMIDAZOL-1-YL}-3-PYRIDYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(4-methylpiperidin-3-yl)butanamide
- 4-Isopropyl-3-methyl-2-{[(3S)-3-methyl-1-piperidinyl]carbonyl}-1,2-oxazol-5(2H)-one
- 3-methyl-6-(3-methylpiperidin-1-yl)-3H-purine
Uniqueness
Compared to similar compounds, 3-METHYL-N-(6-{4-[(3-METHYLPIPERIDINO)CARBONYL]-1H-IMIDAZOL-1-YL}-3-PYRIDYL)BUTANAMIDE stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-methyl-N-[6-[4-(3-methylpiperidine-1-carbonyl)imidazol-1-yl]pyridin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-14(2)9-19(26)23-16-6-7-18(21-10-16)25-12-17(22-13-25)20(27)24-8-4-5-15(3)11-24/h6-7,10,12-15H,4-5,8-9,11H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQXKOGBHUYWND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN(C=N2)C3=NC=C(C=C3)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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